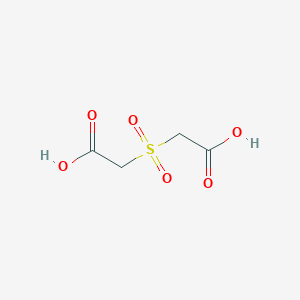

Sulfonyldiacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethylsulfonyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c5-3(6)1-11(9,10)2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYRPTWUNMHTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294054 | |

| Record name | Sulfonyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-45-5 | |

| Record name | Sulfonyldiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfonyldiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfonyldiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfonyldiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alkylnaphthalenesulfonate sodium salt, formaldehyde polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFONYLDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6Q6X09W62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Sulfonyldiacetic Acid and Its Derivatives

Foundational Synthetic Pathways

The traditional routes to sulfonyldiacetic acid and its derivatives rely on well-established chemical transformations, primarily oxidation and condensation reactions.

The principal method for the preparation of this compound involves the oxidation of its thioether precursor, thiodiacetic acid. Thiodiacetic acid, also known as thiodiglycolic acid or 2,2'-thiobis(acetic acid), serves as a readily available starting material. nih.govsigmaaldrich.com The oxidation process converts the central sulfur atom from a sulfide (B99878) to a sulfone functional group.

This transformation requires the use of appropriate oxidizing agents capable of achieving the higher oxidation state of sulfur without causing significant degradation to the carboxylic acid moieties. The general reaction is as follows:

S(CH₂COOH)₂ + 2[O] → SO₂(CH₂COOH)₂ (Thiodiacetic Acid → this compound)

Metabolic studies in rats have also shed light on this oxidative pathway, where thiodiacetic acid is metabolized via oxidation to form sulfonyl diacetic acid (also referred to as thionyldiacetic acid in some contexts). uzh.ch This biological transformation underscores the chemical feasibility of the sulfide-to-sulfone oxidation. uzh.chmolaid.com

Condensation reactions are fundamental in the synthesis of complex heterocyclic structures derived from this compound. numberanalytics.com In these reactions, the dicarboxylic acid nature of this compound allows it to react with various nucleophilic reagents, leading to the formation of larger molecules through the elimination of smaller ones, typically water.

A significant application of this method is the synthesis of symmetrical bis-heterocyclic sulfones. Research has demonstrated that this compound can undergo cyclocondensation with aryl acid hydrazides to yield a new class of bis(oxadiazolyl/thiadiazolyl/triazolylmethyl)sulfones. researchgate.net This reaction provides a direct route to complex molecules where two heterocyclic rings are bridged by a central sulfonyl group. The reaction is typically facilitated by a dehydrating agent or catalyst to drive the cyclization.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Aryl Acid Hydrazide | Bis(oxadiazolylmethyl)sulfones | researchgate.net |

| This compound | Arylmethanesulfonylacetic Acid Hydrazide | Bis(thiadiazolylmethyl)sulfones | researchgate.net |

| This compound | Aryl Acid Hydrazide / Thio-reagents | Bis(triazolylmethyl)sulfones | researchgate.net |

Advanced and Green Synthesis Strategies

Modern synthetic chemistry aims to develop methods that are not only effective but also highly selective, atom-economical, and environmentally benign. These principles are reflected in the advanced strategies used for synthesizing derivatives of this compound.

Chemo- and regioselectivity are crucial when synthesizing complex derivatives, especially from a symmetrical starting material like this compound. While this compound itself is symmetrical, its derivatives can be designed to react at specific sites. Regioselective synthesis aims to control which functional group reacts in a molecule with multiple reactive sites. For example, in the synthesis of substituted 1,2,4-triazoles from various precursors, the reaction conditions and catalysts direct the formation of a specific isomer out of several possibilities. researchgate.netmdpi.com This control is vital for producing compounds with desired biological or material properties.

The synthesis of bis(oxadiazolyl/thiadiazolyl/triazolylmethyl)sulfones from this compound and hydrazides is an example of a cyclocondensation that can be performed as a one-pot procedure. researchgate.net This methodology is part of a broader class of multicomponent reactions used to generate diverse heterocyclic libraries, such as pyrazoles and pyrimidines, via cyclocondensation pathways. beilstein-journals.orgbanglajol.info These processes often involve the in-situ formation of an intermediate which then undergoes cyclization to yield the final heterocyclic product. organic-chemistry.org

Catalysis is a cornerstone of modern synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. numberanalytics.com In the context of this compound chemistry, catalysts are employed to facilitate its transformation into complex derivatives.

Acid catalysts are commonly used in condensation and cyclocondensation reactions to protonate the carbonyl oxygen, making the carbon more electrophilic and promoting nucleophilic attack, which is a key step in the formation of heterocycles like 1,2,4-triazoles. researchgate.netmdpi.com For instance, the Biginelli cyclocondensation reaction to form dihydropyrimidinones is often catalyzed by Lewis or Brønsted acids. scielo.org.mxbanglajol.info

More advanced protocols may involve transition metal catalysts. While specific examples starting directly from this compound are specialized, the broader field of synthesizing related structures, such as α-amino acid derivatives or other heterocycles, frequently employs catalysts based on gold, mdpi.com copper, or palladium to facilitate C-C or C-N bond formation under mild conditions. organic-chemistry.org These catalytic systems are instrumental in developing stereoselective syntheses, which are critical for pharmaceutical applications. nih.gov

Synthesis of Key Derivatives of this compound

This compound serves as a versatile precursor for the synthesis of a variety of derivatives, attributable to the reactivity of its carboxylic acid functionalities and the central sulfonyl group. These derivatives encompass a range of heterocyclic and acyclic structures, many of which are of interest for their chemical and biological properties. The following sections detail the synthetic approaches to several key classes of this compound derivatives.

The symmetrical structure of this compound makes it an ideal starting material for the synthesis of bis-heterocyclic systems. These compounds, featuring two heterocyclic rings connected by a central sulfonyl moiety, have been prepared through various cyclization strategies.

A common approach involves the initial conversion of this compound to its corresponding dihydrazide, sulfonyldiacetohydrazide. This intermediate can then undergo cyclization with appropriate reagents to form the desired bis-heterocycles. For instance, the reaction of sulfonyldiacetohydrazide with aryl acid chlorides or other dicarbonyl compounds can lead to the formation of bis-1,3,4-oxadiazoles. researchgate.net

Alternatively, sulfone- and sulfonamide-linked bis(1,3,4-oxadiazoles) can be synthesized by the cyclocondensation of arylsulfonylacetic acid hydrazides or arylaminosulfonylacetic acid hydrazides with this compound in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). neuroquantology.comgoogle.com These bis(1,3,4-oxadiazoles) can be further converted into their corresponding bis(1,3,4-thiadiazole) analogs by treatment with thiourea. neuroquantology.comnih.gov

The synthesis of bis(1,3,4-triazole) derivatives can also be achieved from the bis(1,3,4-oxadiazole) intermediates. Treatment of the bis(oxadiazole) compounds with hydrazine (B178648) hydrate (B1144303) facilitates a ring transformation to yield the bis(triazole) counterparts. researchgate.net This transformation provides a route to a different class of bis-heterocyclic systems from a common precursor. google.com

Table 1: Examples of Synthesized Bis-Heterocyclic Derivatives from this compound

| Compound | Heterocyclic Ring | Starting Materials | Reagents and Conditions | Reference |

| Bis(5-aryl-1,3,4-oxadiazol-2-ylmethyl)sulfone | 1,3,4-Oxadiazole (B1194373) | This compound, Aryl acid hydrazides | POCl₃ | researchgate.net |

| Bis(5-aryl-1,3,4-thiadiazol-2-ylmethyl)sulfone | 1,3,4-Thiadiazole | Bis(5-aryl-1,3,4-oxadiazol-2-ylmethyl)sulfone, Thiourea | Refluxing THF | neuroquantology.com |

| Bis(4-amino-5-aryl-1,2,4-triazol-3-ylmethyl)sulfone | 1,2,4-Triazole | Bis(5-aryl-1,3,4-oxadiazol-2-ylmethyl)sulfone, Hydrazine hydrate | n-butanol | researchgate.net |

| Sulfone/sulfonamide-linked bis(1,3,4-oxadiazoles) | 1,3,4-Oxadiazole | Arylsulfonylacetic acid hydrazide/Arylaminosulfonylacetic acid hydrazide, this compound | POCl₃ | neuroquantology.comgoogle.com |

This compound has been utilized in the synthesis of thiazine (B8601807) derivatives, which are six-membered heterocyclic compounds containing both sulfur and nitrogen atoms. A notable example is the synthesis of 3,5-diaryl-tetrahydro-1,4-thiazine-1,1-dioxides. This is achieved through a one-pot condensation reaction involving this compound, various aromatic aldehydes, and a source of ammonia, typically ammonium (B1175870) acetate (B1210297), in glacial acetic acid. google.comjocpr.com

A greener synthetic approach for a derivative of 1,4-thiazine, specifically 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, has also been reported. This method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde (B42025) and ammonium acetate in water, offering a more environmentally benign alternative to traditional organic solvents. nih.govsemanticscholar.orgresearchgate.netnih.gov

The resulting thiazine derivatives can be further functionalized. For instance, N-formyl derivatives of 3,5-diaryl-tetrahydro-1,4-thiazine-1,1-dioxides have been synthesized by reacting the parent thiazine with a mixture of formic acid and acetic anhydride. google.com

Table 2: Synthesis of Thiazine Derivatives from this compound

| Derivative | Synthetic Method | Reactants | Solvent | Reference |

| 3,5-Diaryl-tetrahydro-1,4-thiazine-1,1-dioxides | One-pot condensation | This compound, Aromatic aldehydes, Ammonium acetate | Glacial Acetic Acid | google.comjocpr.com |

| 2,6-Dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide | Green synthesis | Diethyl 2,2-sulfonyldiacetate, Benzaldehyde, Ammonium acetate | Water | nih.govsemanticscholar.org |

| 3,5-Diaryl-N-formyl-tetrahydro-1,4-thiazine-1,1-dioxide | N-Formylation | 3,5-Diaryl-tetrahydro-1,4-thiazine-1,1-dioxide, Formic acid, Acetic anhydride | Benzene | google.com |

The Knoevenagel condensation reaction provides a direct route to styryl sulfone conjugates from this compound. Specifically, (E,E)-bis(styryl) sulfones can be synthesized by the condensation of this compound with two equivalents of an aromatic aldehyde. This reaction is typically catalyzed by a base, such as benzylamine (B48309), and carried out in a suitable solvent like glacial acetic acid upon refluxing. neuroquantology.comrsc.org This method allows for the creation of a symmetrical molecule with two styryl groups attached to the sulfonyl moiety.

The general procedure involves refluxing a mixture of this compound, the aromatic aldehyde, and the catalyst. After the reaction is complete, the product can be isolated and purified through standard techniques such as filtration and washing with various solutions to remove unreacted starting materials and byproducts. rsc.org

Table 3: Examples of (E,E)-bis(styryl) Sulfones Synthesized from this compound

| Aromatic Aldehyde | Catalyst | Solvent | Product | Reference |

| Benzaldehyde | Benzylamine | Glacial Acetic Acid | (E,E)-bis(phenyl-2-sulfonylvinyl)sulfone | neuroquantology.comrsc.org |

| 4-Chlorobenzaldehyde | Benzylamine | Glacial Acetic Acid | (E,E)-bis(4-chlorophenyl-2-sulfonylvinyl)sulfone | rsc.org |

| 4-Methoxybenzaldehyde | Benzylamine | Glacial Acetic Acid | (E,E)-bis(4-methoxyphenyl-2-sulfonylvinyl)sulfone | neuroquantology.com |

The synthesis of symmetric amino acid derivatives using this compound as a central framework is a plausible yet less explored area. In principle, the dicarboxylic acid nature of this compound allows it to act as a scaffold to which two amino acid moieties can be symmetrically attached.

A hypothetical synthetic route could involve the activation of the carboxylic acid groups of this compound, for example, by converting them to acid chlorides. These activated derivatives could then react with the amino group of an amino acid ester to form a diamide (B1670390) linkage. Subsequent deprotection of the ester groups would yield a symmetric di-amino acid derivative with a central sulfonyldiacetyl core.

While specific examples of this direct approach are not prevalent in the reviewed literature, the general principles of peptide synthesis and the chemical reactivity of this compound support the feasibility of such a synthetic strategy. The development of such methodologies could provide access to novel, symmetrically linked amino acid structures for applications in peptidomimetics and materials science. rsc.orgresearchgate.net

Beyond the previously mentioned classes of compounds, this compound can be a precursor to various other functionalized derivatives. The reactivity of its carboxylic acid groups allows for a range of chemical modifications.

For example, this compound can be converted to its corresponding dichloride, sulfonyldiacetyl chloride, which is a highly reactive intermediate. This dichloride can then be reacted with a variety of nucleophiles to introduce different functional groups. One such application is in the synthesis of sulfonylamido-penicillanic acid sulfones. In this case, the monoester or monoamide derivatives of sulfoacetic dichloride are first prepared through nucleophilic substitution with an alcohol or aniline, followed by oxidation. These intermediates are then reacted with 6-aminopenicillanic esters. mdpi.com

Another example of functionalization involves the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles bearing carboxymethylamino groups. While not directly starting from this compound in the provided literature, the synthesis of the 1,3,4-oxadiazole ring from dicarboxylic acids is a well-established method, suggesting a potential pathway from this compound. nih.gov

Elucidation of Reaction Mechanisms Involving Sulfonyldiacetic Acid

Mechanisms of Nucleophilic Acyl Substitution Reactions Involving Sulfonyldiacetic Acid Derivatives.nih.govlibretexts.org

Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, including those of this compound. pressbooks.pub This two-step mechanism involves an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a leaving group. chemistrysteps.comwikipedia.org The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.org This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edumasterorganicchemistry.com The reactivity of the carboxylic acid derivative is largely dependent on the stability of the leaving group; the more stable the leaving group, the more reactive the derivative. libretexts.org

In the presence of an acid catalyst, the carbonyl oxygen of a this compound derivative (such as an ester) is protonated. libretexts.orglibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like water or alcohols. youtube.compearson.com Following the nucleophilic attack, a series of proton transfer steps occur to form a tetrahedral intermediate. libretexts.org The leaving group is then protonated, converting it into a better leaving group, which is subsequently eliminated to yield the final product. chemistrysteps.com For instance, the acid-catalyzed hydrolysis of an ester of this compound would involve the protonation of the carbonyl, attack by water, and elimination of an alcohol to form the carboxylic acid. youtube.com This entire process is reversible, and the reaction's direction can be controlled by manipulating the reaction conditions, such as removing water to favor ester formation. libretexts.org

General Steps in Acid-Catalyzed Nucleophilic Acyl Substitution:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic attack: A weak nucleophile attacks the activated carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the nucleophile to the leaving group.

Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the protonated leaving group. vanderbilt.edu

Deprotonation: The protonated carbonyl of the final product is deprotonated.

Under basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon of the this compound derivative. chemistrysteps.com This addition step forms a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org The intermediate then collapses, and the leaving group is expelled. masterorganicchemistry.com Unlike acid-catalyzed reactions, the leaving group in a base-catalyzed mechanism is typically not protonated and is expelled as an anion. chemistrysteps.com A classic example is the saponification of an ester of this compound, where hydroxide attacks the ester to form a carboxylate and an alcohol. libretexts.org This reaction is effectively irreversible because the final step involves an acid-base reaction where the expelled alkoxide deprotonates the newly formed carboxylic acid. chemistrysteps.com

General Steps in Base-Catalyzed Nucleophilic Acyl Substitution:

Nucleophilic attack: A strong nucleophile attacks the carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate: An alkoxide intermediate is formed. libretexts.org

Elimination of the leaving group: The intermediate collapses, reforming the carbonyl and expelling the leaving group. masterorganicchemistry.com

Acid-base reaction (if applicable): An irreversible deprotonation of the product can drive the reaction to completion. chemistrysteps.com

Uncatalyzed nucleophilic acyl substitution reactions can occur, particularly with highly reactive derivatives of this compound, such as an acyl chloride, and strong nucleophiles. chemistrytalk.org The mechanism is similar to the base-catalyzed pathway, where the nucleophile directly attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the leaving group. pressbooks.pubvanderbilt.edu However, the reaction rates are generally slower compared to catalyzed reactions. The reactivity order for carboxylic acid derivatives is typically acyl halides > anhydrides > esters > amides. vanderbilt.edu Therefore, converting a more reactive derivative of this compound (e.g., its acyl chloride) to a less reactive one (e.g., its amide) can often proceed without a catalyst. chemistrytalk.orgsavemyexams.com

Addition-Elimination Reaction Pathways.nih.gov

The nucleophilic acyl substitution reactions of this compound derivatives are classic examples of the addition-elimination mechanism. chemistrysteps.comwikipedia.org This pathway is distinct from a one-step substitution (like an SN2 reaction) because of the involvement of a discrete tetrahedral intermediate. pressbooks.pubchemistrysteps.com

The process unfolds in two main stages:

Addition: The nucleophile adds to the carbonyl group, breaking the C=O π bond and forming a new single bond with the carbonyl carbon. This results in a tetrahedral, sp³-hybridized intermediate. vanderbilt.edulibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the C=O π bond. This is accompanied by the cleavage of the bond to one of the substituents, which departs as a leaving group. vanderbilt.edumasterorganicchemistry.com

Electrophilic and Nucleophilic Interactions.nih.gov

This compound and its derivatives can participate in both electrophilic and nucleophilic interactions.

Electrophilic Nature: The primary electrophilic sites in this compound are the carbonyl carbons. The electron-withdrawing effect of the sulfonyl group (SO₂) enhances the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack compared to simple dicarboxylic acids. libretexts.org The sulfur atom in the sulfonyl group is also highly oxidized and can be considered an electrophilic center.

Nucleophilic Nature: While the parent acid is primarily electrophilic at its carbonyl carbons, its conjugate base, the sulfonyldiacetate dianion, can act as a nucleophile. The carboxylate groups can attack electrophiles. Furthermore, the α-carbons (carbons adjacent to the carbonyl groups) are activated by both the sulfonyl and carboxyl groups. This makes the α-protons acidic, and their removal can generate a carbanion. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. The ability of the sulfonyl group to stabilize an adjacent negative charge makes the formation of this carbanion feasible.

In some contexts, the sulfonyl group itself can influence interactions. For instance, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, participating in specific solvation interactions that can modulate the reactivity of the molecule. frontiersin.org

Regioselectivity and Stereoselectivity in Derivatization Reactions.research-solution.com

Derivatization reactions are employed to modify the chemical properties of a molecule, such as its volatility for gas chromatography analysis. researchgate.net For a symmetrical molecule like this compound, regioselectivity becomes a critical consideration when its two identical functional groups are to be differentiated.

Regioselectivity: Achieving selective mono-derivatization of one of the two carboxylic acid groups in this compound presents a challenge. Standard esterification or amidation procedures would typically yield the di-substituted product. To achieve regioselectivity, one might employ a large excess of the diacid to statistically favor mono-substitution, or use protecting group strategies. Another approach involves converting the diacid to a cyclic anhydride, if possible, which can then be opened by a nucleophile to yield a mono-substituted derivative. The choice of derivatizing reagent and reaction conditions is crucial. For instance, bulky derivatizing agents may favor mono-derivatization due to steric hindrance. sigmaaldrich.com

Stereoselectivity: this compound itself is an achiral molecule. Stereoselectivity becomes relevant when it reacts with chiral reagents or when its derivatives are modified to create stereocenters. For example, if a monoester of this compound is reacted at the α-carbon via its carbanion, and the electrophile is chiral, diastereomers could be formed. The stereochemical outcome would depend on the reaction conditions and any chiral auxiliaries used. In the context of synthesizing more complex molecules, such as chiral bispidine derivatives, the stereochemistry of the starting materials and the reaction pathway dictates the stereochemistry of the final product. researchgate.net

Named Reactions in this compound Chemistry (e.g., Knoevenagel Condensation, Heck Reaction)

The unique structural features of this compound, particularly the presence of a sulfonyl group activating the adjacent methylene (B1212753) protons, make it a valuable precursor in several named organic reactions. These reactions leverage the acidity of the α-hydrogens and the potential for the sulfonyl group to act as a leaving group or a key functional handle in subsequent transformations. This section elucidates the mechanistic pathways of this compound in the Knoevenagel condensation and explores its role as a precursor to substrates for the Heck reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with a substance possessing an active methylene group. wikipedia.orgslideshare.netsciensage.info The methylene protons in this compound are activated by the strong electron-withdrawing effect of the adjacent sulfonyl group and the two carboxylic acid moieties, making it an ideal substrate for this transformation. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism commences with the deprotonation of the active methylene group of this compound by the base, generating a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration, often spontaneously, to yield an α,β-unsaturated product. slideshare.net

Given that this compound contains two carboxylic acid groups, its reaction with aldehydes falls under a specific variant known as the Doebner modification. wikipedia.orgorganic-chemistry.org A key feature of the Doebner modification, particularly when conducted in solvents like pyridine, is the concurrent decarboxylation of the product. wikipedia.orgorganic-chemistry.org In the case of this compound, condensation with two equivalents of an aldehyde followed by double decarboxylation would yield a divinyl sulfone.

A documented application involves the reaction of this compound with aromatic aldehydes. This reaction, catalyzed by benzylamine (B48309) in refluxing glacial acetic acid, produces styryl sulfone derivatives, which have been investigated for their biological activities.

Table 1: Knoevenagel Condensation of this compound with Aromatic Aldehydes

| Aldehyde Reactant | Catalyst | Solvent | Conditions | Product Type | Reference |

| Aromatic Aldehydes | Benzylamine | Glacial Acetic Acid | Reflux, 2 hours | Styryl Sulfone Derivatives |

Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com While the direct participation of this compound in the Heck reaction is not prominently documented, its derivatives, specifically vinyl sulfones, are highly effective substrates in this transformation. The Knoevenagel condensation of this compound provides a direct route to these important Heck reaction precursors.

Research has demonstrated that the palladium-catalyzed Heck reaction of various aryl bromides with vinyl sulfones proceeds with high efficiency and stereoselectivity. organic-chemistry.orgresearchgate.net A critical finding is that the oxidation state of the sulfur atom in the alkene substrate plays a pivotal role in the outcome of the Heck vinylation. organic-chemistry.orgresearchgate.net While vinyl sulfides can act as catalyst poisons, leading to lower yields, vinyl sulfones are excellent coupling partners. organic-chemistry.orgresearchgate.net

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst. youtube.com This is followed by the coordination and subsequent migratory insertion of the alkene (the vinyl sulfone) into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the new carbon-carbon double bond of the product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. youtube.com

Detailed studies using specific palladium-phosphine complexes have shown that the reaction of methyl vinyl sulfone with a range of aryl halides consistently produces E-[2-(methylsulfonyl)vinyl]benzene derivatives in very high yields. organic-chemistry.org This highlights the utility of sulfone-containing alkenes, accessible from this compound, in advanced organic synthesis.

Table 2: Research Findings on Heck Reactions of Vinyl Sulfones

| Alkene Substrate | Coupling Partner | Catalyst System | Key Finding | Yield | Reference |

| Methyl Vinyl Sulfone | Aryl Halides | Palladium-Tedicyp complex | The sulfone group is an excellent activating group for the Heck reaction. | Very High | organic-chemistry.org |

| Phenyl Vinyl Sulfoxide (B87167) | Aryl Bromides | Palladium-Tedicyp complex | More reactive than vinyl sulfides, giving satisfactory yields. | Satisfactory | organic-chemistry.org |

| Vinyl Sulfides | Aryl Bromides | Palladium-Tedicyp complex | Act as strong catalyst poisons, leading to lower yields. | Low to Moderate | organic-chemistry.org |

Coordination Chemistry of Sulfonyldiacetic Acid

Ligand Properties and Coordination Modes

The coordination behavior of sulfonyldiacetic acid is dictated by the electronic and steric characteristics of its donor atoms, primarily the oxygen atoms of the carboxylate groups and the sulfone moiety.

This compound (H₂SDA) possesses two carboxylic acid groups and a central sulfone group, all of which can participate in coordination to metal ions. The carboxylate groups, after deprotonation, are excellent coordinating agents, capable of binding to metal centers in several ways. Common coordination modes for carboxylate groups include monodentate, bidentate chelating, and bidentate bridging fashions. The versatility of the carboxylate group allows for the formation of mononuclear complexes as well as polynuclear structures, including coordination polymers. libretexts.orgmdpi.commdpi.com

This compound exhibits a broad chelation capacity, forming complexes with a variety of metal ions across the periodic table.

s- and p-block Metals: Alkali and alkaline earth metals, classified as hard acids, readily form complexes with the hard oxygen donor atoms of the carboxylate groups. mdpi.comrsc.org The coordination with these metals often results in ionic interactions and can lead to the formation of coordination polymers with interesting structural features. nih.govuobabylon.edu.iq For instance, with alkaline earth metals, extensively hydrated compounds are common. researchgate.net Beryllium, due to its small size, has a high tendency to form covalent compounds and tetrahedral complexes. researchgate.net

d-block Metals: Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with this compound. nih.gov The coordination number and geometry of these complexes are influenced by the nature of the metal ion, its oxidation state, and the ligand-to-metal ratio. libretexts.org The ability of d-block metals to form stable metal-ligand bonds often leads to the formation of robust, and sometimes colored, complexes. gla.ac.uk The interaction between the ligand and d-block metals can result in various coordination geometries, including octahedral, tetrahedral, and square planar arrangements. libretexts.org

Rare Earth Metals (f-block): Lanthanide ions, characterized by their large ionic radii and high coordination numbers, are also known to form complexes with carboxylate-containing ligands. researchgate.netrutgers.educonicet.gov.ar The interaction is predominantly electrostatic in nature. rsc.org The formation of stable chelates with ligands like this compound is crucial for their application, for instance, in the separation of these elements. rutgers.edu The coordination environment around lanthanide ions in these complexes is often completed by water molecules or other co-ligands. researchgate.netkoreascience.kr

The coordination number and the resulting geometry of this compound complexes are governed by a combination of factors:

Size of the Central Metal Ion: Larger metal ions can accommodate a higher number of coordinating atoms, thus favoring higher coordination numbers. nih.gov This is particularly evident in complexes with lanthanide ions, which often exhibit coordination numbers of 8 or 9.

Steric Interactions between Ligands: The spatial arrangement of the ligands around the metal center is influenced by steric hindrance. Bulky ligands can limit the number of coordinated groups, leading to lower coordination numbers. mdpi.com

Electronic Interactions: The electronic configuration of the metal ion plays a crucial role. For example, d⁸ ions like Ni(II) and Pd(II) often favor square planar geometries. libretexts.org The ligand field stabilization energy also contributes to the preferred geometry.

pH of the Reaction Medium: The pH determines the deprotonation state of the carboxylic acid groups. At lower pH, the carboxyl groups may remain protonated, limiting their coordination ability. researchgate.net Conversely, at higher pH, the formation of metal hydroxides can compete with complex formation. researchgate.net

Synthesis and Characterization of Coordination Complexes of this compound

The synthesis of coordination complexes of this compound typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

The formation of coordination complexes with this compound can be achieved through several experimental approaches:

Solution-Based Synthesis: This is the most common method, where a solution of the metal salt is mixed with a solution of this compound. nih.govuobabylon.edu.iq The reaction is often carried out in water or a mixture of water and an organic solvent to ensure the solubility of both reactants. The pH of the solution is a critical parameter and is often adjusted to facilitate the deprotonation of the carboxylic acid groups and promote complexation. researchgate.net The resulting complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

Hydrothermal/Solvothermal Synthesis: This technique involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. rsc.org This method is particularly useful for growing single crystals of coordination polymers, as the increased temperature and pressure can enhance the solubility of the reactants and promote the formation of well-ordered crystalline structures.

Template Synthesis: In some cases, a template molecule can be used to direct the assembly of the complex into a specific architecture. While not explicitly documented for this compound, this strategy is widely used in coordination chemistry to control the structure of the final product.

A combination of analytical techniques is employed to characterize the synthesized complexes:

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The IR spectra of the complexes typically show a shift in the stretching frequencies of the carboxylate (COO⁻) and sulfone (SO₂) groups compared to the free ligand. mdpi.com The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging). bcrec.id

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR signals of the ligand upon coordination can indicate the binding sites. mdpi.com

UV-Visible Spectroscopy: This technique is particularly useful for studying complexes of transition metals, as the d-d electronic transitions often fall within the visible region of the spectrum, giving rise to colored compounds. gla.ac.uk The position and intensity of the absorption bands can provide information about the coordination geometry and the nature of the metal-ligand bonding.

Elemental Analysis and Thermal Analysis: These methods are used to determine the stoichiometry of the complex and its thermal stability. Thermogravimetric analysis (TGA) can reveal the presence of coordinated or lattice water molecules and provide information about the decomposition pattern of the complex. uobabylon.edu.iqkoreascience.kr

The following table summarizes the key analytical techniques and the information they provide for the characterization of this compound complexes.

| Analytical Technique | Information Obtained |

| Infrared (IR) & Raman Spectroscopy | Confirmation of ligand coordination, coordination mode of functional groups. mdpi.combcrec.id |

| Nuclear Magnetic Resonance (NMR) | Solution structure of diamagnetic complexes, ligand binding sites. mdpi.com |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry of transition metal complexes. gla.ac.uk |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination number. koreascience.kr |

| Elemental & Thermal Analysis | Stoichiometry, thermal stability, presence of solvent molecules. uobabylon.edu.iqkoreascience.kr |

Catalytic Applications of this compound Coordination Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. chemguide.co.uklibretexts.org This allows for high reactivity and selectivity due to the well-defined nature of the active catalytic species. orientjchem.orgmdpi.com Transition metal complexes are frequently employed as homogeneous catalysts for reactions like hydrogenation, oxidation, and carbon-carbon bond formation. orientjchem.orglibretexts.org Despite the broad scope of homogeneous catalysis, there are no specific studies describing the use of soluble this compound-metal complexes for any such catalytic reactions.

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. chemguide.co.uk Solid catalysts, such as metal-organic frameworks (MOFs), are a prominent class of heterogeneous catalysts. nih.govrsc.orgresearchgate.net MOFs are coordination polymers with porous structures, offering high surface area and tunable active sites, which can be metal nodes or functionalized organic linkers. nih.govrsc.orgrsc.org While ligands containing carboxylic acid groups are commonly used to construct MOFs for catalytic applications, mdpi.comrsc.org there is no literature available that reports the synthesis or catalytic testing of MOFs or other heterogeneous catalysts specifically built using this compound as the organic linker. The potential for this compound to form stable, porous frameworks and their subsequent application in heterogeneous catalysis remains an unexplored area of research.

A primary function of a catalyst is to enhance the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy. nih.gov Furthermore, the structure of a catalyst, particularly the coordination environment around the metal center provided by the ligands, can significantly influence the selectivity of a reaction, favoring the formation of a specific product over others. nih.govnih.gov The electronic and steric properties of a ligand are crucial in tuning the activity and selectivity of a metal complex catalyst. mdpi.com However, in the absence of any reported catalytic applications for this compound coordination complexes, there is no data or research to discuss how this specific ligand might enhance reaction rates or selectivity. The potential effects of the sulfonyl group and the two carboxylic acid moieties on the catalytic performance of a metal center are purely speculative at this time.

Applications in Polymer Science and Materials Engineering

Integration as Monomers or Crosslinkers in Polymer Synthesis

As a dicarboxylic acid, sulfonyldiacetic acid can be integrated into polymer backbones through condensation polymerization, most notably in the synthesis of polyesters and polyamides. In this role, it acts as a monomer, reacting with diols or diamines to form the polymer chain. The presence of the electron-withdrawing sulfonyl group in the polymer backbone is a key feature that distinguishes it from more common dicarboxylic acids like adipic acid or terephthalic acid.

While direct, large-scale homopolymer synthesis using solely this compound is not common, its use as a comonomer is more strategically significant. It can be incorporated in smaller amounts to tailor the properties of the final polymer. For instance, in polyester (B1180765) synthesis, it can be mixed with other diacids to create a copolyester. The general reaction involves the esterification with a diol, where the carboxyl groups of this compound react to form ester linkages. Current time information in Bangalore, IN.rsc.org

The sulfonyl group introduces a significant kink in the polymer chain, which can disrupt chain packing and reduce crystallinity. However, the strong dipole moment of the sulfonyl group can increase intermolecular forces, potentially enhancing other properties. Furthermore, the two carboxylic acid groups allow it to act as a crosslinker in certain polymer systems, creating a network structure that can improve the mechanical integrity and thermal resistance of the material. A patent for emulsion polymerization processes lists this compound as a potential component, suggesting its utility in creating complex polymer architectures.

Functionalization of Polymeric Materials Utilizing this compound

The unique chemical nature of this compound makes it a valuable agent for the functionalization of various polymeric materials. This involves modifying the surface or the bulk of a polymer to introduce new properties.

Surface functionalization aims to alter the surface properties of a material without changing its bulk characteristics. The carboxylic acid groups of this compound are particularly useful for this purpose. Polymers with hydroxyl or amine groups on their surface can be chemically modified by reacting them with this compound to create a surface rich in sulfonyl and carboxylic acid moieties.

This type of functionalization can dramatically change the surface energy, wettability, and adhesive properties of a polymer. For example, introducing these polar groups can transform a hydrophobic surface into a more hydrophilic one. This is crucial for applications in biomedical devices, where surface properties govern biocompatibility and interaction with biological fluids, and in filtration membranes to control fouling. While direct studies on this compound are limited, the principles of using acidic groups to modify surfaces are well-established. For instance, poly(acrylic acid) can be grafted onto polymer surfaces to introduce carboxylic acid functionality. nih.gov Similarly, this compound provides a dual functionality with both its sulfonyl and carboxylic acid groups for potential surface modification.

Chemical grafting involves covalently bonding a molecule onto the backbone of a polymer chain. wikipedia.org this compound can be used in graft polymerization, where it can be attached as a side chain to a main polymer backbone. mdpi.com This is often achieved by first creating reactive sites on the polymer through methods like radiation and then introducing the monomer to be grafted. nih.gov Grafting this compound onto a polymer introduces the sulfonyl group and free carboxylic acid groups, which can serve as sites for further reactions or for capturing specific ions.

In the context of polymer composites, this compound can act as a dopant, particularly for conducting polymers. rsc.orgmdpi.com Doping involves introducing impurities into a material to alter its electrical properties. The acidic nature of this compound allows it to protonate certain polymers, like polyaniline, thereby increasing their conductivity. rsc.orgresearchgate.net The sulfonate group, being a strong acid moiety, can effectively act as a charge-balancing dopant, leading to stable conductive polymer formulations. Studies on similar sulfonic acids, such as pyridine-3-sulphonic acid, have shown their effectiveness in doping polyaniline and enabling further functionalities like metal loading. rsc.org

Development of Advanced Polymer-Based Materials

The incorporation of this compound into polymers leads to the development of advanced materials with tailored properties. The sulfonyl group is central to these enhancements, influencing everything from heat resistance to environmental responsiveness.

The introduction of sulfonyl groups into a polymer backbone generally enhances its thermal stability and can modify its mechanical properties. Research on various sulfonyl-containing polymers demonstrates this trend. For example, polymers like polysulfone (PSU) and polyphenylene sulfide (B99878) (PPS), known for their high-performance characteristics, feature sulfonyl groups that contribute to their high-temperature resistance and mechanical strength. nih.gov

Studies on polymethacrylates have shown that those containing sulfonyl groups exhibit higher glass transition temperatures (Tg) and greater thermal resistance compared to analogous polymers with nitrile groups. mdpi.com This is attributed to the strong intermolecular interactions generated by the highly polar sulfonyl group. Similarly, incorporating sulfonyl groups into poly(arylene ether sulfone)s has been shown to result in polymers with excellent high-temperature resistance and thermal stability. nih.gov While specific data for this compound-based polyesters is not widely available, the established effect of the sulfonyl moiety allows for predictable enhancements in thermal properties.

The following table summarizes the thermal properties of polymers containing sulfonyl groups compared to other functional groups, illustrating the typical impact of the sulfonyl moiety.

Table 1: Comparative Thermal Properties of Polymers with Sulfonyl Groups

| Polymer Type | Functional Group | Glass Transition Temp. (Tg) | Onset Degradation Temp. (Td,5%) | Source |

|---|---|---|---|---|

| Polymethacrylate | Sulfonyl | > Room Temp. | > 250 °C | mdpi.com |

| Polymethacrylate | Nitrile | > Room Temp. | > 250 °C | mdpi.com |

| Poly(arylene ether sulfone) | Sulfonyl | 131-180 °C | 284-287 °C | nih.gov |

| Poly(phthalazinone ether sulfone) | Sulfonyl | > 266 °C | - | nih.gov |

Note: The data indicates that sulfonyl-containing polymers consistently exhibit high thermal stability.

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small changes in their environment, such as pH, temperature, or light. researchgate.netnih.gov The acidic nature of this compound makes it an excellent candidate for creating pH-responsive polymers. wikipedia.org

Polymers containing acidic pendant groups, such as the carboxylic acid and sulfonic acid groups (which this compound can be considered a source of), are known as polyacids. wikipedia.orgmdpi.com At low pH, these groups are protonated and the polymer chain is typically collapsed. As the pH increases above the acid dissociation constant (pKa) of these groups, they deprotonate and become negatively charged. The electrostatic repulsion between these negative charges along the polymer backbone forces the chain to uncoil and expand, leading to a dramatic swelling of the polymer, often in the form of a hydrogel. wikipedia.orgresearchgate.net

This pH-triggered swelling and collapsing behavior is the basis for many applications in controlled drug delivery, where a drug can be loaded into the collapsed polymer and released when the polymer swells in response to a specific physiological pH. Hydrogels synthesized from monomers like acrylic acid demonstrate this pH-sensitive swelling behavior. The incorporation of this compound into a polymer network would be expected to produce a similar, if not more complex, pH-responsive behavior due to the presence of its functional groups.

The table below outlines the general behavior of pH-responsive polymers containing acidic groups, which would be characteristic of polymers functionalized with this compound.

Table 2: Behavior of pH-Responsive Polymers with Acidic Groups

| Stimulus (pH) | Polymer State | Functional Group State | Application Principle | Source |

|---|---|---|---|---|

| Low pH (< pKa) | Collapsed/Shrunken | Protonated (Neutral) | Drug Entrapment | wikipedia.orgresearchgate.net |

| High pH (> pKa) | Swollen/Expanded | Deprotonated (Anionic) | Drug Release | wikipedia.orgresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed examination of the electronic structure and properties of molecules. mongoliajol.infomdpi.com These methods can elucidate the fundamental characteristics of sulfonyldiacetic acid, providing a basis for understanding its chemical behavior.

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. youtube.comirjweb.com A smaller gap generally suggests higher reactivity. youtube.com

Table 1: Theoretical Parameters for Electronic Structure Analysis of this compound

| Parameter | Description | Significance for this compound (Theoretical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. A higher energy suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. A lower energy suggests a stronger tendency to accept electrons. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability. A smaller gap implies higher reactivity. |

Note: Specific computational data for this compound is not available in the reviewed literature. This table represents the theoretical parameters that would be obtained from such a study.

Spectroscopic Property Prediction (e.g., TDDFT for Absorption/Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption and emission spectra of molecules. respectprogram.orgmdpi.com This technique can calculate the excitation energies, which correspond to the wavelengths of light a molecule absorbs to move an electron from a lower energy orbital to a higher one. researchgate.net

By applying TD-DFT calculations to this compound, one could predict its UV-Vis absorption spectrum. The results would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). researchgate.net This information is valuable for characterizing the molecule and understanding its photophysical properties. However, specific TD-DFT predicted spectroscopic data for this compound has not been reported in the searched scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, conformational flexibility, and interactions of molecules over time. wikipedia.orgnih.gov These methods are crucial for understanding how a molecule like this compound might behave in different environments.

Prediction of Molecular Interactions and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nobelprize.orgrsc.org For this compound, with its flexible backbone, multiple conformers are possible. Theoretical methods can be used to identify the most stable conformers and the energy barriers between them. nih.gov This is important as the specific conformation of the molecule can influence its physical properties and biological activity.

Molecular dynamics (MD) simulations can further explore the conformational landscape of this compound in a simulated environment, such as in water. mdpi.combonvinlab.org These simulations track the movements of atoms over time, revealing how the molecule interacts with its surroundings and which conformations are preferentially adopted. mdpi.com While the principles of conformational analysis are well-understood, specific studies detailing the conformational preferences of this compound are not present in the available literature.

Elucidation of Bonding Energies and Stability

Table 2: Theoretical Bond Properties for Stability Analysis of this compound

| Bond Type | Theoretical Parameter | Significance for this compound (Theoretical) |

| C-S | Bond Dissociation Energy | Indicates the strength of the carbon-sulfur bonds in the sulfonyl group. |

| S=O | Bond Dissociation Energy | Reflects the stability of the sulfonyl group. |

| C-C | Bond Dissociation Energy | Relates to the stability of the acetic acid side chains. |

| C-O | Bond Dissociation Energy | Pertains to the carboxylic acid functional groups. |

| O-H | Bond Dissociation Energy | Important for understanding the acidic properties of the molecule. |

Note: Specific computational data for this compound is not available in the reviewed literature. This table represents the theoretical parameters that would be obtained from such a study.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design. mdpi.com SAR explores the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By systematically modifying the structure of a compound and observing the effect on its activity, researchers can identify the key chemical features, or pharmacophores, responsible for its biological effects. nih.gov

For this compound, SAR studies would involve synthesizing and testing a series of derivatives to understand how changes to the sulfonyl group or the acetic acid side chains affect a particular biological activity. nih.gov For instance, one could investigate how esterification of the carboxylic acids or substitution on the carbon backbone influences its potency as an enzyme inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which use statistical methods to correlate physicochemical properties of the molecules with their biological activity. nih.gov However, a review of the scientific literature did not yield any specific SAR or QSAR studies conducted on this compound and its derivatives. Therefore, the key structural features of this compound that might contribute to any potential biological activity remain to be experimentally determined and computationally modeled.

Advanced Analytical Methodologies

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for the separation and quantification of sulfonyldiacetic acid from complex matrices. Different chromatographic techniques offer unique advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. The coupling of HPLC with various detectors enhances its specificity and sensitivity.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. While useful, a DAD alone may not provide definitive structural information. pjoes.com

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. opans.com It is particularly useful for quantifying compounds that lack a strong UV chromophore. opans.compotravinarstvo.com The combination of DAD and ELSD in an HPLC system allows for the simultaneous determination of identity, purity, and quantity from a single sample. opans.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides molecular weight and structural information, offering high selectivity and sensitivity. nih.gov This is particularly valuable for the analysis of complex mixtures and for confirming the identity of this compound and its potential impurities or degradation products. nih.govresearchgate.net Ion-exchange HPLC coupled with MS (HPIEC-MS) is well-suited for the efficient separation and analysis of sulfonated compounds. nih.gov

A multi-detector HPLC system, for instance, can be configured with DAD, ELSD, and MS to provide comprehensive characterization of a sample in a single run. opans.com

Table 1: Comparison of HPLC Detectors for this compound Analysis

| Detector | Principle | Advantages for this compound Analysis | Limitations |

| Diode Array Detector (DAD) | UV-Vis Absorbance | Provides spectral data for peak identification and purity. | Requires the analyte to have a chromophore; may lack specificity in complex matrices. pjoes.com |

| Evaporative Light Scattering Detector (ELSD) | Light scattering of non-volatile analyte particles after solvent evaporation. | Universal detection, not dependent on optical properties; useful for quantifying non-chromophoric compounds. opans.compotravinarstvo.com | Semi-quantitative without proper calibration; sensitive to mobile phase volatility. |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Provides molecular weight and structural information; high selectivity and sensitivity. nih.gov | Higher cost and complexity compared to other detectors. |

Gas Chromatography (GC) is suitable for the analysis of volatile and semi-volatile compounds. 6-napse.com For a non-volatile compound like this compound, derivatization to a more volatile form is necessary prior to GC analysis.

Flame Ionization Detector (FID): A GC-FID system is a robust and widely used technique for quantifying organic compounds. scioninstruments.commeasurlabs.com The detector responds to carbon-containing compounds, making it suitable for the analysis of derivatized this compound. scioninstruments.com GC-FID is known for its high accuracy in quantification. measurlabs.com

Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. 6-napse.com It provides detailed structural information and is a powerful tool for identifying unknown components and confirming the structure of the derivatized this compound. 6-napse.comnih.gov While GC-MS is excellent for qualitative analysis, GC-FID often provides higher accuracy for quantification. measurlabs.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional liquid chromatography. chromatographyonline.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can achieve fast and efficient separations. chromatographyonline.comnih.gov Although this compound itself is not chiral, this technique would be critical for separating enantiomers of its chiral derivatives or related chiral sulfoxide (B87167) compounds. nih.gov The use of various additives and co-solvents can significantly influence the retention and selectivity of the separation. chromatographyonline.comresearchgate.net

Recent advancements in SFC instrumentation have made it a more robust and reproducible technique for pharmaceutical and bioanalytical applications. nih.govresearchgate.net

Ion Chromatography (IC) is a specialized and highly effective technique for the analysis of ionic compounds, including organic acids. shimadzu.comshimadzu.com Given that this compound is a dicarboxylic acid, IC with suppressed conductivity detection is a method of choice for its separation and sensitive detection. thermofisher.com This technique allows for the separation of various organic acids from inorganic anions, minimizing interferences. shimadzu.comthermofisher.com Different IC methods, such as anion-exchange and ion-exclusion chromatography, can be employed and optimized for the specific analytical needs. lcms.cz

Table 2: Ion Chromatography Methods for Organic Acid Analysis

| IC Method | Separation Principle | Advantages for this compound |

| Anion-Exchange Chromatography | Based on the exchange of analyte anions with counter-ions on the stationary phase. | High resolution and capacity for separating a large number of inorganic and organic acid anions in a single run. lcms.cz |

| Ion-Exclusion Chromatography | Based on the Donnan exclusion of ionized analytes from the stationary phase pores. | Effective for separating aliphatic organic acids in complex or high-ionic-strength samples. lcms.cz |

Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification)

Beyond basic identification, advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives. researchgate.net While techniques like basic IR and 1H NMR provide fundamental structural information, more sophisticated methods are required for unambiguous structure confirmation, especially for novel compounds or complex mixtures.

Hyphenated techniques, which combine a separation method with a spectroscopic method (e.g., GC-MS, LC-MS, LC-NMR), are particularly powerful for analyzing complex samples. researchgate.net For complex molecules, two-dimensional (2D) NMR techniques are essential for elucidating detailed connectivity and stereochemistry. d-nb.info The choice of spectroscopic method depends on the complexity of the molecule and the specific structural information required. researchgate.net

Method Development and Validation Protocols

The development and validation of analytical methods are critical to ensure that the data generated are accurate, reliable, and fit for their intended purpose. agnopharma.comlabmanager.com This is a continuous and interconnected process throughout the lifecycle of a product or research project. agnopharma.com

The process begins with defining the analytical target profile and selecting the appropriate analytical technique based on the physicochemical properties of this compound. labmanager.com Method development involves optimizing various parameters, such as the mobile phase composition, column type, and detector settings, often through scouting experiments and forced degradation studies to ensure the method is stability-indicating. agnopharma.com

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.comeuropa.eu Validation involves assessing key performance parameters to demonstrate the method's suitability. cemas.co.uklcms.cz

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. europa.eucemas.co.uk |

| Linearity and Range | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. europa.eucemas.co.uk |

| Accuracy | The closeness of the test results obtained by the method to the true value. europa.eucemas.co.uk |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eucemas.co.uk |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. cemas.co.uk |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eucemas.co.uk |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eucemas.co.uk |

A comprehensive validation report is then prepared, documenting the results and confirming that the method meets the predefined acceptance criteria. agnopharma.comlabmanager.com

Monitoring of Reaction Intermediates and Impurity Profiling

Understanding the reaction mechanism and identifying potential impurities are critical aspects of chemical synthesis. Advanced analytical techniques play a pivotal role in monitoring the formation of reaction intermediates and characterizing the impurity profile of the final product.

Electrospray ionization-mass spectrometry (ESI-MS) has emerged as a powerful tool for the real-time monitoring of chemical reactions. researchgate.netbeilstein-journals.org Its ability to gently transfer ions from solution to the gas phase allows for the detection and characterization of transient intermediates, providing invaluable insights into reaction pathways. researchgate.netnih.gov This is particularly useful for complex reactions where intermediates may be short-lived. beilstein-journals.org Coupling ESI-MS with techniques like ion mobility spectrometry (ESI-IM-MS) further enhances analytical capabilities by enabling the separation and individual detection of isomers, including diastereomers. nih.gov

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a regulatory requirement and crucial for ensuring product safety and efficacy. ajprd.comresearchgate.net Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the workhorses of impurity profiling. ajprd.comnih.gov These techniques allow for the separation of the main component from its impurities, which can then be identified and quantified. nih.gov The development of a stability-indicating method is particularly important, as it must be able to separate the active pharmaceutical ingredient from any degradation products that may form over time. researchgate.net

Table 2: Techniques for Reaction Monitoring and Impurity Profiling

| Technique | Application | Key Advantages |

| ESI-MS | Real-time reaction monitoring, detection of transient intermediates. researchgate.netbeilstein-journals.org | High sensitivity, ability to analyze charged species directly from solution. nih.govnih.gov |

| ESI-IM-MS | Separation and detection of isomeric and diastereomeric intermediates. nih.gov | Provides an additional dimension of separation based on ion mobility. nih.gov |

| HPLC-MS/GC-MS | Impurity profiling, separation and identification of impurities. ajprd.comnih.gov | High separation efficiency, provides structural information for identification. ajprd.comnih.gov |

| NMR Spectroscopy | Structural elucidation of intermediates and impurities. beilstein-journals.org | Provides detailed structural information. beilstein-journals.org |

Quality Control Applications

Analytical methodologies are the cornerstone of quality control (QC) in the chemical and pharmaceutical industries. amrepinspect.comsgs-institut-fresenius.de They are employed at various stages, from the inspection of raw materials to the final release of the finished product, to ensure that it meets predefined specifications. sgs-institut-fresenius.de

For a compound like this compound, QC would involve a battery of tests to confirm its identity, purity, and strength. Simple methods like titration can be used for determining the concentration of acidic components. psu.edufao.org More sophisticated techniques like HPLC and GC are used for assay and impurity determination. nih.govnih.gov The choice of method depends on the specific parameter being tested and the required level of accuracy and precision. amrepinspect.comfao.org

A robust QC program relies on well-validated analytical methods. semanticscholar.org Method validation ensures that the analytical procedure is suitable for its intended purpose and consistently produces accurate and reliable results. semanticscholar.org This involves assessing parameters such as linearity, accuracy, precision, and robustness. semanticscholar.org Statistical process control (SPC) can be implemented to monitor the performance of a process over time, using control charts to identify any variations that may indicate a problem. amrepinspect.com

Table 3: Common Quality Control Tests and Methods

| Quality Control Test | Analytical Method | Purpose |

| Identity | FTIR Spectroscopy, NMR Spectroscopy | Confirms the chemical structure of the compound. pharmaffiliates.com |

| Assay | HPLC, Titration | Determines the concentration of the active substance. psu.edunih.gov |

| Impurity Content | HPLC, GC-MS | Quantifies the levels of known and unknown impurities. ajprd.comnih.gov |

| pH | pH meter | Measures the acidity or alkalinity of a solution. fao.org |

| This table provides a general overview of QC tests applicable to a chemical compound like this compound. |

Biological Interactions and Molecular Mechanisms

Interaction with Molecular Targets

The biological activity of sulfonyldiacetic acid is intrinsically linked to the chemical properties of its constituent functional groups: the sulfone group and two carboxylic acid groups. These moieties are pivotal in the molecule's interaction with various biological targets through a network of noncovalent forces.

The sulfone group, with its central hexavalent sulfur atom double-bonded to two oxygen atoms, and the two carboxylic acid groups are instrumental in molecular recognition. The oxygen atoms of the sulfone group can act as hydrogen bond acceptors, forming interactions with hydrogen bond donors on biological macromolecules such as proteins. These interactions contribute to the stable binding of the molecule within the active or allosteric sites of enzymes or receptors.

The carboxylic acid groups are particularly significant in forming strong electrostatic interactions. At physiological pH, these groups are typically deprotonated, bearing a negative charge. This allows them to form salt bridges with positively charged residues on proteins, such as lysine (B10760008) and arginine. A salt bridge is a combination of a hydrogen bond and an electrostatic interaction, which provides considerable stability to protein-ligand complexes.

The assembly of this compound within biological structures is governed by a variety of noncovalent interactions. These interactions, while individually weak, collectively contribute to the specificity and stability of the binding. The primary noncovalent forces at play include:

Hydrogen Bonds: As mentioned, both the sulfone and carboxylic acid groups can participate in hydrogen bonding, a highly directional interaction crucial for molecular recognition.

Electrostatic Interactions: The charged carboxylate groups are key to forming strong electrostatic attractions with oppositely charged groups on biological targets.

Van der Waals Forces: These are weaker, short-range interactions that occur between all atoms and are significant in ensuring a snug fit of the molecule into a binding pocket.

These noncovalent interactions are fundamental to the formation of stable, biologically relevant molecular assemblies.

Modulatory Effects on Biological Pathways

The structural features of this compound and related compounds confer upon them the ability to modulate various biological pathways, including enzyme inhibition, antimicrobial and antifungal activities, and antioxidant effects.

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease. nih.gov The inhibition of BACE1 is a key therapeutic strategy. nih.gov The active site of BACE1 contains two catalytic aspartate residues. Molecules that can interact with these residues can act as inhibitors. The carboxylic acid groups of a molecule like this compound could potentially interact with the amino acid residues in the active site of BACE1, including the catalytic aspartates, through hydrogen bonding and electrostatic interactions, thereby inhibiting its enzymatic activity.